1,N6-Ethenoadenosine

Overview

Description

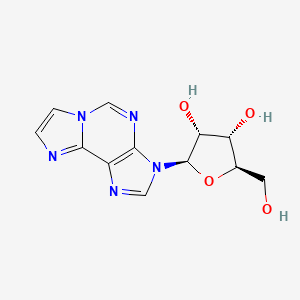

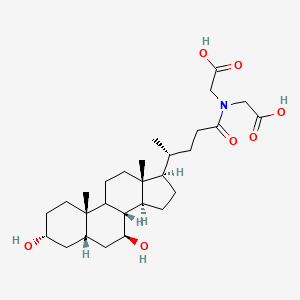

1,N6-Ethenoadenosine is a purine nucleoside analogue . It is paramount for the examination of oxidative damage on cellular DNA . It has demonstrated a capability to initiate DNA damage and apoptosis in cancer cells, rendering it an integral component of investigating its effectiveness as an anticancer agent .

Synthesis Analysis

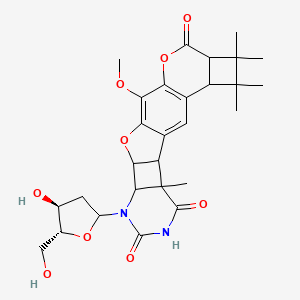

The synthesis of 1,N6-Ethenoadenosine involves the reaction of adenine with α-halocarbonyl reagents . This reaction forms products with an additional five-membered ring of the imidazole type . The process of translesion synthesis (TLS) is mediated by human DNA polymerase η .Molecular Structure Analysis

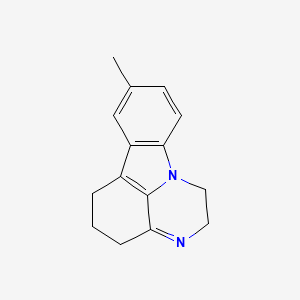

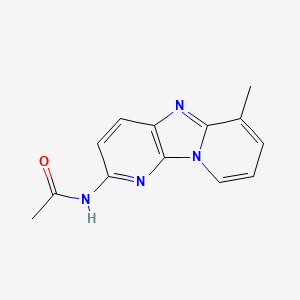

1,N6-Ethenoadenosine is a tricyclic derivative of adenine, where an ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, to add another five-membered ring .Chemical Reactions Analysis

1,N6-Ethenoadenosine in DNA generates extensive frameshifts during translesion synthesis (TLS), which can lead to genomic instability . Steady-state kinetic analysis of the TLS process indicated that deoxypurines (i.e., dATP and dGTP) are inserted predominantly opposite 1,N6-Ethenoadenosine .Physical And Chemical Properties Analysis

1,N6-Ethenoadenosine has a molecular weight of 291.26 . Its molecular formula is C12H13N5O4 . It appears as a white to brown crystalline powder .Scientific Research Applications

Medicinal Chemistry

1,N6-Ethenoadenosine is a nucleoside analog that has been explored for its potential in medicinal chemistry. It is known to possess an additional fused, heterocyclic ring of the “etheno” type, which may contribute to its biological activity . This compound and its derivatives have been studied for their potential as chemotherapeutic agents, particularly in antiviral and anticancer treatments. They act as pro-nucleosides of biologically active nucleoside analogs, which can be incorporated into viral DNA, leading to chain termination or errors in replication .

Biotechnology

In the field of biotechnology, 1,N6-Ethenoadenosine derivatives have been utilized to study the importance of rotamerism in DNA . These studies are crucial for understanding DNA-protein interactions and developing specific inhibitors that can be used to control gene expression or as therapeutic agents. The unique structural features of these derivatives allow them to mimic natural bases in DNA, providing a tool for probing the molecular mechanisms of DNA replication and repair .

Drug Development

1,N6-Ethenoadenosine has applications in drug development, particularly in the design of novel DNA-based probes and modulators of gene expression . Its strong fluorescence and resistance to enzymatic repair systems make it an attractive candidate for developing new drugs that can target specific DNA sequences or structures within cells .

DNA Research

This compound has been instrumental in DNA research, especially in understanding the structural and biological properties of DNA containing synthetic bases . It helps in the study of DNA lesions and their mutagenic effects, which is vital for developing strategies to prevent or treat genetic diseases and cancer .

Gene Expression

1,N6-Ethenoadenosine plays a role in the regulation of gene expression. Its modifications in RNA, such as methylation, have been shown to affect the translation of certain genes, thereby influencing the antiviral effects of interferon responses . This has implications for the development of antiviral therapies and the understanding of viral pathogenesis.

Fluorescence Study

The fluorescence properties of 1,N6-Ethenoadenosine make it a valuable tool for biochemical studies. It has been used as a probe to study nucleotide interactions and enzyme activities due to its sensitivity to changes in the environment, such as protonation and temperature . This has applications in developing assays for detecting specific biomolecules or studying the dynamics of biochemical reactions.

Mechanism of Action

Target of Action

The primary target of 1,N6-Ethenoadenosine is Endonuclease III , an enzyme found in Helicobacter pylori . This enzyme plays a crucial role in DNA repair and replication, making it a significant target for the compound.

Mode of Action

1,N6-Ethenoadenosine is a purine nucleoside analogue . It interacts with its target by inhibiting DNA synthesis and inducing apoptosis . This interaction results in changes to the normal functioning of the cell, particularly in the replication process.

Biochemical Pathways

1,N6-Ethenoadenosine affects the DNA synthesis pathway . By inhibiting DNA synthesis, it disrupts the normal replication process, leading to cell death or apoptosis . This can have downstream effects on cell proliferation and growth, particularly in cancerous cells.

Pharmacokinetics

Like other purine nucleoside analogues, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability and efficacy .

Result of Action

The primary result of 1,N6-Ethenoadenosine’s action is the induction of apoptosis, or programmed cell death . This occurs as a result of the compound’s inhibition of DNA synthesis . This can lead to a decrease in the proliferation of cancerous cells, contributing to its antitumor activity .

Safety and Hazards

properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPBXXZUPUBCAP-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959846 | |

| Record name | 3-Pentofuranosyl-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,N6-Ethenoadenosine | |

CAS RN |

39007-51-7 | |

| Record name | 1,N(6)-Ethenoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039007517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentofuranosyl-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid](/img/structure/B1212751.png)

![(1S,9S)-10-(3-Fluoropropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1212766.png)

![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)